molecular formula C7H11NO B075225 Dicyclopropyl ketoxime CAS No. 1453-52-7

Dicyclopropyl ketoxime

Cat. No.: B075225
CAS No.: 1453-52-7
M. Wt: 125.17 g/mol
InChI Key: AEVSLBGUEKOQEE-UHFFFAOYSA-N
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Description

Dicyclopropyl ketoxime is an organic compound characterized by the presence of a cyclopropyl group attached to a ketone and an oxime functional group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropyl ring imparts strain to the molecule, making it a reactive intermediate in various chemical transformations.

Mechanism of Action

Target of Action

Cyclopropyl ketone, oxime, like other oxime derivatives, primarily targets the N–O bond in biochemical reactions . The N–O bond cleavage leads to the formation of nitrogen-centered radicals, which trigger adjacent C–C bond cleavage to produce carbon-centered free radicals . These radicals play a crucial role in various organic synthesis processes .

Mode of Action

The compound interacts with its targets through a series of radical-type reactions . The N–O bond cleavage of oxime esters leads to the formation of nitrogen-centered radicals . These radicals then trigger adjacent C–C bond cleavage to produce carbon-centered free radicals . This mode of action has been used in organic synthesis in recent years .

Biochemical Pathways

The biochemical pathways affected by Cyclopropyl ketone, oxime involve the cleavage of the N–O bond and the C–C bond . These cleavages lead to the formation of nitrogen-centered and carbon-centered radicals, respectively . The radicals then participate in various radical-type reactions, contributing to different reaction types .

Result of Action

The result of the action of Cyclopropyl ketone, oxime is the production of nitrogen-centered and carbon-centered radicals . These radicals can then participate in various radical-type reactions, contributing to the synthesis of different compounds .

Action Environment

The action of Cyclopropyl ketone, oxime can be influenced by various environmental factors. For instance, the presence of light can trigger a triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones . This reaction involves the selective cleavage of the carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion . The reaction environment, therefore, plays a crucial role in determining the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopropyl ketoxime can be synthesized through several methods. One common approach involves the reaction of cyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired oxime .

Industrial Production Methods: Industrial production of oximes often involves the use of catalytic processes. For example, the ammoximation of cyclohexanone using hydrogen peroxide and a titanium silicate catalyst is a well-established method . While specific industrial methods for cyclopropyl ketone, oxime are less documented, similar catalytic processes could be adapted for its large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Dicyclopropyl ketoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitriles.

    Reduction: Primary amines.

    Substitution: Substituted ketones or aldehydes.

Scientific Research Applications

Dicyclopropyl ketoxime has several applications in scientific research:

Comparison with Similar Compounds

Dicyclopropyl ketoxime can be compared with other oxime derivatives and cyclopropyl-containing compounds:

Uniqueness: this compound is unique due to the combination of the strained cyclopropyl ring and the reactive oxime group, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

N-(dicyclopropylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-8-7(5-1-2-5)6-3-4-6/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVSLBGUEKOQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NO)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162973
Record name Cyclopropyl ketone, oxime
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453-52-7
Record name Methanone, dicyclopropyl-, oxime
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Record name Dicyclopropylmethanone oxime
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Record name Methanone, oxime
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Record name Methanone, oxime
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Record name Cyclopropyl ketone, oxime
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Record name Dicyclopropyl ketone oxime
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Record name DICYCLOPROPYLMETHANONE OXIME
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when you shine light on a cyclopropyl ketone oxime in a solution of methanol?

A1: The photochemical behavior of cyclopropyl ketone oximes closely mirrors that of regular cyclic ketone oximes. [, ] For instance, when researchers irradiated 3α,5-cyclo-5α-cholestan-7-one oxime with UV light in methanol, they observed the formation of three major products: 7-aza-3α,5-cyclo-B-homo-5α-cholestan-7a-one, 7a-aza-3α,5α-cyclo-B-homo-5α-cholestan-7-one, and 3α,5-cyclo-7,8-seco-5α-cholestan-7-amide. [] Interestingly, no products resulting from the cleavage of the cyclopropane ring were detected. This suggests that the photo-Beckmann rearrangement, the primary reaction pathway, doesn't involve radical intermediates that could fragment the cyclopropyl group.

Q2: Does the presence of a cyclopropyl group affect the outcome of the photo-Beckmann rearrangement?

A2: Yes, the presence of a cyclopropyl group, particularly in a conjugated system, can significantly impact the yield of the desired lactam products in the photo-Beckmann rearrangement. [] Studies using 3α,5-cyclo-5α-cholestan-6-one oxime, a conjugated cyclopropyl ketone oxime, showed significantly reduced yields of the expected lactams compared to similar reactions with non-conjugated cyclopropyl ketone oximes or simple cyclic ketone oximes. [] This suggests that the unique electronic properties of the conjugated cyclopropyl group may interfere with the rearrangement process.

Q3: Beyond the photo-Beckmann rearrangement, what other synthetic transformations can cyclopropyl ketone oximes undergo?

A3: Cyclopropyl ketone oximes are versatile building blocks in organic synthesis. Researchers have demonstrated their utility in synthesizing valuable heterocyclic compounds. For example, specific reaction conditions can transform cyclopropyl ketone oximes into 4,5-dihydroisoxazoles [] or 5,6-dihydro-4H-1,2-oxazines. [] These heterocycles are important structural motifs found in various bioactive molecules and pharmaceuticals, highlighting the potential of cyclopropyl ketone oximes in medicinal chemistry.

Q4: Are there any specific applications of cyclopropyl ketone oximes or their derivatives?

A4: While the provided research focuses on the fundamental reactivity and synthetic potential of cyclopropyl ketone oximes, one specific application is highlighted. A new synthetic route for 4-Chlorophenyl cyclopropyl ketone oxime O-(3-phenoxybenzyl)ether has been developed. [] Although the specific application of this particular derivative is not detailed, its synthesis suggests a potential interest in its biological or material properties.

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